Virescenoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

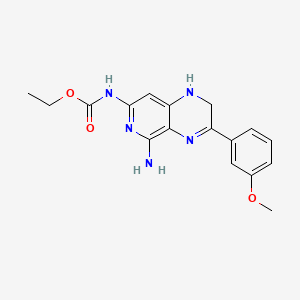

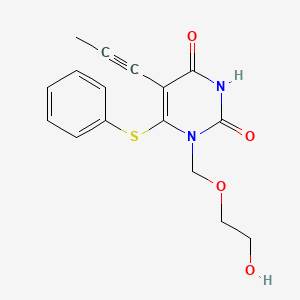

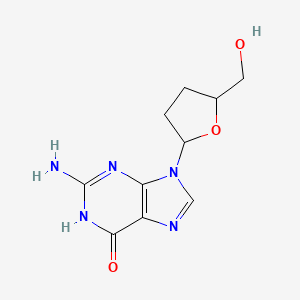

Virescenoside B is a diterpene glycoside isolated from the marine-derived fungus Acremonium striatisporum. This compound is part of a larger family of virescenosides, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of immunology and oncology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of virescenoside B typically involves the cultivation of Acremonium striatisporum on specific media. The fungus is grown on wort agar medium supplemented with potassium bromide, which facilitates the production of virescenosides . The extraction process involves several steps:

Cultivation: Acremonium striatisporum is cultivated under controlled conditions to optimize the yield of virescenosides.

Extraction: The fungal biomass is harvested and extracted using organic solvents such as methanol or ethyl acetate.

Purification: The crude extract is subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate this compound.

Industrial Production Methods

While the industrial production of this compound is still in its nascent stages, scaling up the cultivation process and optimizing extraction methods are key areas of focus. Bioreactors and advanced fermentation techniques are being explored to enhance the yield and purity of this compound for potential commercial applications .

化学反応の分析

Types of Reactions

Virescenoside B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the glycosidic moiety or the diterpene backbone, potentially altering the biological activity of the compound.

Reduction: Reduction reactions can be used to modify specific functional groups within this compound, such as carbonyl groups.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

科学的研究の応用

Chemistry

In chemistry, virescenoside B serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products. Its unique structure provides insights into the biosynthesis of diterpene glycosides.

Biology

Biologically, this compound has shown promising results in modulating immune responses. It has been studied for its ability to inhibit urease activity and regulate the production of reactive oxygen species and nitric oxide in macrophages .

Medicine

In medicine, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its immunomodulatory effects make it a candidate for treating autoimmune diseases .

Industry

In the industrial sector, this compound’s antimicrobial properties are being explored for use in developing new antibiotics and antifungal agents. Its ability to modulate enzyme activity also makes it a potential additive in various biochemical applications .

作用機序

The mechanism of action of virescenoside B involves multiple molecular targets and pathways. It is known to interact with enzymes such as urease, inhibiting its activity. This inhibition can reduce the production of ammonia, which is beneficial in treating infections caused by urease-producing bacteria .

This compound also modulates the production of reactive oxygen species and nitric oxide in immune cells, thereby influencing inflammatory responses. These effects are mediated through the activation or inhibition of specific signaling pathways, including the NF-κB and MAPK pathways .

類似化合物との比較

Similar Compounds

- Virescenoside A

- Virescenoside C

- Virescenoside G

Comparison

Virescenoside B is unique among its analogues due to its specific glycosidic linkage and the presence of distinct functional groups. While virescenoside A and C share a similar diterpene backbone, their glycosidic moieties differ, leading to variations in biological activity. Virescenoside G, on the other hand, has a different aglycon structure, which affects its mechanism of action and therapeutic potential .

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and biological activities make it a valuable subject of study, with potential implications for developing new therapeutic agents and industrial applications.

特性

CAS番号 |

28251-74-3 |

|---|---|

分子式 |

C26H42O7 |

分子量 |

466.6 g/mol |

IUPAC名 |

2-[(7-ethenyl-2-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H42O7/c1-5-24(2)10-8-16-15(12-24)6-7-18-25(16,3)11-9-19(28)26(18,4)14-32-23-22(31)21(30)20(29)17(13-27)33-23/h5-6,16-23,27-31H,1,7-14H2,2-4H3 |

InChIキー |

MNLKJAWNYVVDPI-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC2C(=CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C1)C=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)

![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)

![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)